molecular formula C10H11Cl B13720712 1-Chloro-2-cyclopropyl-4-methylbenzene

1-Chloro-2-cyclopropyl-4-methylbenzene

Cat. No.: B13720712
M. Wt: 166.65 g/mol
InChI Key: XLADCWMUAOYPCF-UHFFFAOYSA-N
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Description

1-Chloro-2-cyclopropyl-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a chlorine atom, a cyclopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-cyclopropyl-4-methylbenzene can be synthesized through several methods, including electrophilic aromatic substitution and Friedel-Crafts alkylation. One common method involves the chlorination of 2-cyclopropyl-4-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced catalysts and separation techniques further enhances the efficiency of the production process .

Mechanism of Action

The mechanism of action of 1-chloro-2-cyclopropyl-4-methylbenzene involves its interaction with molecular targets through its functional groups. The chlorine atom and the cyclopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo substitution reactions, while the cyclopropyl group introduces strain and reactivity due to its ring structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-cyclopropyl-4-methylbenzene is unique due to the presence of the cyclopropyl group, which introduces strain and enhances its reactivity compared to similar compounds. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

1-chloro-2-cyclopropyl-4-methylbenzene

InChI

InChI=1S/C10H11Cl/c1-7-2-5-10(11)9(6-7)8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

XLADCWMUAOYPCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C2CC2

Origin of Product

United States

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